3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-c]pyridine core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and chlorination of pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as brominating and chlorinating agents, respectively . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products
The major products formed from these reactions include substituted pyrrolopyridines, dehalogenated derivatives, and biaryl compounds .
Scientific Research Applications
3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Research: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific signaling pathways.
Agrochemicals: It serves as an intermediate in the production of herbicides and fungicides.
Material Science: The compound is explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound disrupts downstream signaling pathways, leading to apoptosis and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Its dual halogenation allows for versatile functionalization, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H4BrClN2 |
---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H |
InChI Key |
NGPPRKVBPOBDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Cl)Br |
Origin of Product |
United States |
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